molecular formula C10H19NO2 B13273323 4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid

4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13273323
M. Wt: 185.26 g/mol
InChI Key: XAYWRGAYKROIFI-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 2,2-dimethylpropyl group at the 4-position and a carboxylic acid group at the 3-position. It is a versatile molecule used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-carboxylic acid derivatives, including 4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, can be achieved through asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched compounds. Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and catalysis are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various enzymes and receptors, influencing their activity. For example, pyrrolidine derivatives have been shown to inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: 4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,2-dimethylpropyl group provides steric hindrance, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-10(2,3)4-7-5-11-6-8(7)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)

InChI Key

XAYWRGAYKROIFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CNCC1C(=O)O

Origin of Product

United States

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